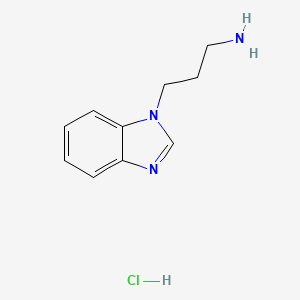
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a chloro group, a methoxy group, a methyl group, and a methylsulfanyl group attached to the pyrimidine ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-methylsulfanyl pyrimidine.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various biological targets, making them candidates for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the chloro and methoxy groups can enhance the compound’s ability to interact with biological targets.
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its structural features make it a versatile intermediate in the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-methoxypyrimidine: Lacks the carboxamide and methylsulfanyl groups, making it less versatile in biological applications.
2-methylthio-4-chloropyrimidine:
4-chloro-2-methoxypyrimidine: Similar but lacks the methylsulfanyl and carboxamide groups, limiting its use in certain chemical reactions.
Uniqueness
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications, offering more versatility compared to its simpler analogs.
Propiedades
IUPAC Name |
5-chloro-N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-12(14-2)7(13)6-5(9)4-10-8(11-6)15-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMKBTHESGRRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC(=NC=C1Cl)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)

![phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2818190.png)

![4-{1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2818192.png)
![4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818193.png)


![1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2818198.png)


![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2818202.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/new.no-structure.jpg)
